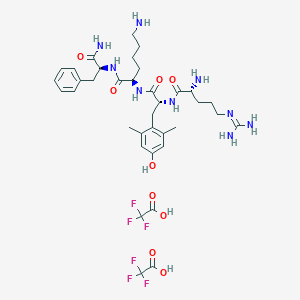
Elamipretide ditrifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elamipretide ditrifluoroacetate is a novel mitochondrion-targeted antioxidant. It is a synthetic tetrapeptide that has shown potential in treating various conditions related to mitochondrial dysfunction. This compound works by targeting and stabilizing cardiolipin, a lipid found in the inner mitochondrial membrane, thereby improving mitochondrial function and reducing oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Elamipretide ditrifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the peptide. The final product is purified using large-scale HPLC and lyophilized to obtain the ditrifluoroacetate salt .
Analyse Des Réactions Chimiques
Types of Reactions
Elamipretide ditrifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, which retain their antioxidant properties and contribute to the compound’s overall efficacy .
Applications De Recherche Scientifique
Elamipretide ditrifluoroacetate has a wide range of scientific research applications, including:
Mécanisme D'action
Elamipretide ditrifluoroacetate exerts its effects by targeting and stabilizing cardiolipin, a lipid found in the inner mitochondrial membrane. By binding to cardiolipin, the compound helps maintain the integrity of the mitochondrial membrane, improves mitochondrial respiration, and reduces the production of reactive oxygen species. This leads to enhanced ATP production and overall mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its high affinity for cardiolipin and its ability to penetrate cell membranes efficiently. This allows it to effectively target and stabilize mitochondrial membranes, making it a promising therapeutic agent for conditions related to mitochondrial dysfunction .
Propriétés
Formule moléculaire |
C36H51F6N9O9 |
|---|---|
Poids moléculaire |
867.8 g/mol |
Nom IUPAC |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H49N9O5.2C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;2*3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);2*(H,6,7)/t24-,25-,26+,27-;;/m1../s1 |
Clé InChI |
OMEPCTKWQAKLSI-GUTMFSFUSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
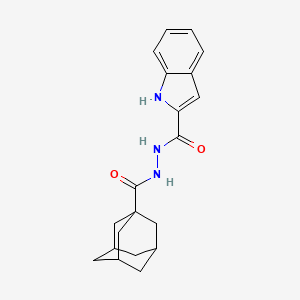
![N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455185.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)
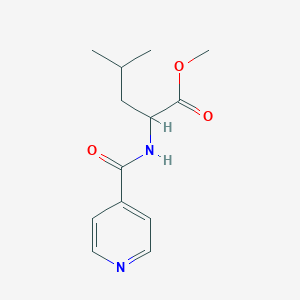
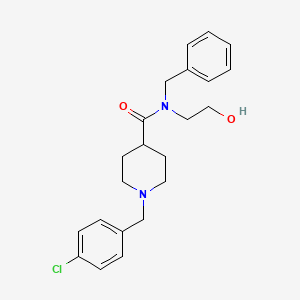
![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
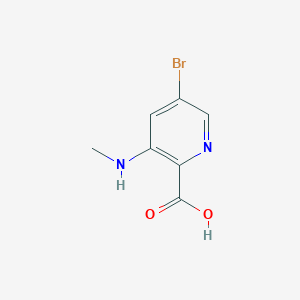
![Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455234.png)
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)

